



# Application Notes and Protocols: AZD5462 Solubility and Stability Testing

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**AZD5462** is a selective oral allosteric agonist for the relaxin family peptide receptor 1 (RXFP1), showing potential as a therapeutic agent for heart failure.[1][2] Understanding the solubility and stability of this compound is critical for the design and execution of preclinical and clinical studies, ensuring accurate dosing and reliable experimental outcomes. These application notes provide a summary of the known solubility and stability characteristics of **AZD5462** and detailed protocols for its evaluation.

# Data Presentation Solubility of AZD5462

The solubility of **AZD5462** has been determined in various solvents and formulation vehicles. The following table summarizes the available quantitative data. It is important to note that for some formulations, the exact saturation point was not reached, and the solubility is reported as "greater than or equal to" a certain concentration.



Solvent/Vehicl e	Temperature	Concentration (mg/mL)	Concentration (mM)	Notes
Dimethyl Sulfoxide (DMSO)	Not Specified	100	183.60	Ultrasonic assistance may be needed. Use of newly opened, non-hygroscopic DMSO is recommended as moisture can impact solubility. [1][3]
Ethanol	Not Specified	100	183.6	
Water	Not Specified	Insoluble	Insoluble	[3]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	Not Specified	≥ 2.5	≥ 4.59	Results in a clear solution.[1]
10% DMSO, 90% (20% SBE- β-CD in Saline)	Not Specified	≥ 2.5	≥ 4.59	Results in a clear solution.[1]
10% DMSO, 90% Corn Oil	Not Specified	≥ 2.5	≥ 4.59	Results in a clear solution.[1]

## Stability of AZD5462

The stability of **AZD5462** is dependent on the storage conditions. The following table outlines the recommended storage conditions and shelf-life for the compound in its solid and dissolved forms.



Form	Storage Temperature	Duration
Powder	-20°C	3 years
In Solvent	-80°C	6 months
In Solvent	-20°C	1 month

# **Experimental Protocols**

The following protocols describe the methodologies for determining the thermodynamic solubility and for assessing the stability of **AZD5462** under various conditions. These protocols are based on established pharmaceutical industry guidelines.[4][5][6][7]

## **Protocol 1: Thermodynamic Solubility Assessment**

Objective: To determine the equilibrium solubility of **AZD5462** in a given solvent or buffer system.

#### Materials:

- AZD5462 powder
- Selected solvent/buffer (e.g., Phosphate Buffered Saline pH 7.4, Water, DMSO)
- Vials with screw caps
- Orbital shaker or rotator
- Temperature-controlled incubator
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
- Analytical balance
- Syringe filters (0.22 μm)



#### Procedure:

- Preparation of Supersaturated Solution: Add an excess amount of AZD5462 powder to a known volume of the test solvent in a vial. The excess solid should be clearly visible.
- Equilibration: Tightly cap the vials and place them in a temperature-controlled incubator on an orbital shaker. Equilibrate the samples for a defined period (typically 24-48 hours) to ensure equilibrium is reached.
- · Sample Collection and Preparation:
  - After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
  - Carefully withdraw an aliquot of the supernatant.
  - Filter the aliquot through a 0.22 μm syringe filter to remove any undissolved particles.
  - Immediately dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of the analytical method.

### · Quantification:

- Analyze the diluted samples using a validated HPLC method to determine the concentration of AZD5462.
- Prepare a standard curve of AZD5462 of known concentrations to quantify the samples accurately.
- Data Analysis: Calculate the solubility of AZD5462 in the test solvent based on the concentration determined by HPLC and the dilution factor.

## **Protocol 2: Stability Testing Under Stress Conditions**

Objective: To evaluate the stability of **AZD5462** under various stress conditions, including temperature, humidity, and light, as recommended by ICH guidelines.[8]

#### Materials:



- AZD5462 (solid powder and in solution)
- Stability chambers with controlled temperature and humidity
- Photostability chamber
- Appropriate vials (clear and amber)
- HPLC system
- Forced degradation reagents (e.g., HCl, NaOH, H2O2)

#### Procedure:

- Sample Preparation:
  - Solid State: Place a known amount of AZD5462 powder into both clear and amber vials.
  - Solution State: Prepare a stock solution of AZD5462 in a relevant solvent (e.g., DMSO) and aliquot it into both clear and amber vials.
- Storage Conditions:
  - Long-Term Stability: Store samples at 25°C  $\pm$  2°C / 60% RH  $\pm$  5% RH or 30°C  $\pm$  2°C / 65% RH  $\pm$  5% RH for the proposed shelf life.[8]
  - Accelerated Stability: Store samples at 40°C ± 2°C / 75% RH ± 5% RH for 6 months.[8]
  - Photostability: Expose samples in the photostability chamber according to ICH Q1B guidelines.
  - Forced Degradation: Expose the solution to acidic, basic, and oxidative conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H<sub>2</sub>O<sub>2</sub>) at an elevated temperature (e.g., 60°C) for a defined period.
- Time Points for Analysis:
  - Accelerated Stability: Analyze samples at initial (0), 3, and 6 months.[4][6]

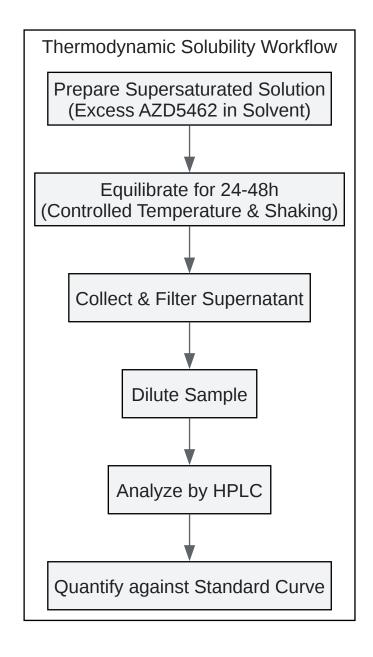


- Long-Term Stability: Analyze samples every 3 months for the first year, every 6 months for the second year, and annually thereafter.[4][8]
- Analysis:
  - At each time point, visually inspect the samples for any changes in appearance.
  - For solid samples, dissolve them in a suitable solvent.
  - Analyze all samples by a stability-indicating HPLC method to determine the purity of AZD5462 and to quantify any degradation products.
- Data Evaluation:
  - Calculate the percentage of AZD5462 remaining at each time point.
  - Identify and, if possible, quantify any major degradation products.
  - Determine the degradation rate and predict the shelf life under the tested storage conditions.

## **Visualizations**

The following diagrams illustrate the experimental workflows for the described protocols.

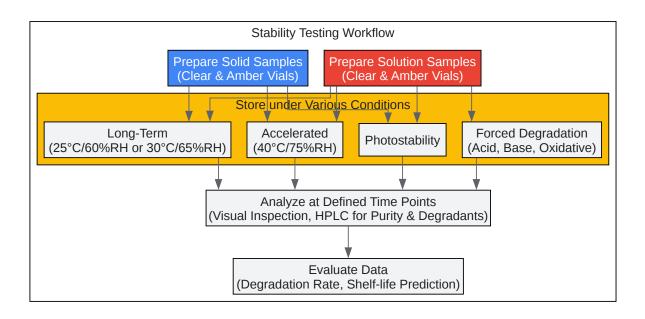




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Caption: Workflow for Thermodynamic Solubility Testing.





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Caption: Workflow for Stability Testing of AZD5462.

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